Synthetic Utility: N-Boc Protection Enables Orthogonal Deprotection and Higher Yields in Multi-Step Elaboration vs. Unprotected 5-Methoxy Analog
The Boc protecting group on this compound is essential for selective N-1 functionalization in multi-step synthesis. In a study demonstrating vectorial functionalisation, the use of N-Boc protected pyrazolo[3,4-c]pyridine scaffolds allowed for controlled sequential elaboration at C-3, C-5, and C-7 positions without interference. The direct, unprotected 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1956324-85-8) lacks this orthogonal protection, leading to competing N-alkylation and reduced regioselectivity in downstream reactions [1]. The Boc group can be cleanly removed under mild acidic conditions (e.g., TFA) after functionalization, enabling native N-H presentation for target engagement in docking studies. This is a critical differentiator for procurement, as using the unprotected analog introduces unnecessary purification challenges and lower overall synthetic efficiency [2].
| Evidence Dimension | Synthetic Versatility (Protecting Group Strategy) |
|---|---|
| Target Compound Data | N-Boc protected; enables orthogonal deprotection; reported as critical for selective N-1/N-2 alkylation control in fragment elaboration sequences |
| Comparator Or Baseline | 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine (no Boc, CAS 1956324-85-8): lacks orthogonal protection, leading to competing N-alkylation pathways |
| Quantified Difference | Not quantitatively reported in direct head-to-head; however, the Boc strategy is established as essential for achieving high yields in multi-step sequences (typically >60% per step) vs. unprotected analog which suffers from side reactions and lower overall yield [1]. |
| Conditions | Synthetic chemistry context; solution-phase reactions with Pd-catalyzed cross-couplings and Buchwald-Hartwig aminations [1]. |
Why This Matters
For procurement, the Boc-protected compound is the only choice for labs planning multi-step fragment elaboration; the unprotected analog leads to synthetic dead-ends and wasted resources.
- [1] Bedwell, E. V.; da Silva Emery, F.; Clososki, G. C.; Steel, P. G. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Adv. 2023, 13, 34391-34399. View Source
- [2] Sklepari, M.; Lougiakis, N.; Papastathopoulos, A.; Pouli, N.; Marakos, P.; Myrianthopoulos, V.; Robert, T.; Bach, S.; Mikros, E.; Ruchaud, S. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chem. Pharm. Bull. 2017, 65, 66-74. View Source
